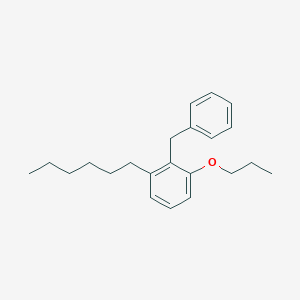
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline is a tetrapeptide composed of four amino acids: phenylalanine, threonine, tyrosine, and proline. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and bases like DIPEA or NMM. The synthesis is carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often employing automated synthesizers and advanced purification techniques like HPLC. The choice of method depends on the desired scale and application of the peptide .
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Nucleophilic reagents like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can yield free thiol groups .
Aplicaciones Científicas De Investigación
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block for designing novel peptides and studying peptide interactions.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mecanismo De Acción
The mechanism of action of L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various cellular pathways. For example, it may inhibit or activate enzymes involved in signal transduction, leading to changes in cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanyl-L-proline: A dipeptide with similar structural features but lacking the threonine and tyrosine residues.
L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-proline: A heptapeptide with additional amino acids, offering different biological activities.
Uniqueness
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline is unique due to its specific combination of amino acids, which confer distinct physicochemical properties and biological activities. The presence of both hydrophobic (phenylalanine, tyrosine) and polar (threonine, proline) residues allows it to interact with a wide range of molecular targets, making it versatile in various applications .
Propiedades
Número CAS |
834861-96-0 |
|---|---|
Fórmula molecular |
C27H34N4O7 |
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H34N4O7/c1-16(32)23(30-24(34)20(28)14-17-6-3-2-4-7-17)25(35)29-21(15-18-9-11-19(33)12-10-18)26(36)31-13-5-8-22(31)27(37)38/h2-4,6-7,9-12,16,20-23,32-33H,5,8,13-15,28H2,1H3,(H,29,35)(H,30,34)(H,37,38)/t16-,20+,21+,22+,23+/m1/s1 |
Clave InChI |
BWZRWJXKTMWVIM-YPKJBDGSSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)N)O |
SMILES canónico |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=CC=C3)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene](/img/structure/B14185574.png)




![3-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14185590.png)




![1-(5-Chloro-2,4-dinitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14185634.png)
![Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate](/img/structure/B14185639.png)

![5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14185653.png)
